molecular formula C26H38N4O4 B14418394 N,N'-(Decane-1,10-diyl)bis(2-amino-3-hydroxy-4-methylbenzamide) CAS No. 85513-33-3

N,N'-(Decane-1,10-diyl)bis(2-amino-3-hydroxy-4-methylbenzamide)

Cat. No.: B14418394
CAS No.: 85513-33-3
M. Wt: 470.6 g/mol
InChI Key: CJSLCCUXLHEDSQ-UHFFFAOYSA-N
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Description

N,N’-(Decane-1,10-diyl)bis(2-amino-3-hydroxy-4-methylbenzamide): is a complex organic compound characterized by its unique molecular structure This compound features a decane backbone with two benzamide groups attached via amino and hydroxy substituents

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-(Decane-1,10-diyl)bis(2-amino-3-hydroxy-4-methylbenzamide) typically involves the reaction of decane-1,10-diamine with 2-amino-3-hydroxy-4-methylbenzoic acid. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bonds.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N,N’-(Decane-1,10-diyl)bis(2-amino-3-hydroxy-4-methylbenzamide) can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form quinones.

    Reduction: The amide groups can be reduced to amines.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Conditions typically involve the use of strong bases or acids to facilitate the reaction.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

Chemistry: N,N’-(Decane-1,10-diyl)bis(2-amino-3-hydroxy-4-methylbenzamide) is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.

Biology: In biological research, this compound is studied for its potential as a biochemical probe due to its ability to interact with various biomolecules.

Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.

Industry: In industrial applications, it can be used in the formulation of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism by which N,N’-(Decane-1,10-diyl)bis(2-amino-3-hydroxy-4-methylbenzamide) exerts its effects is largely dependent on its interaction with specific molecular targets. The amino and hydroxy groups allow it to form hydrogen bonds and other interactions with proteins, enzymes, and receptors, potentially modulating their activity. The decane backbone provides structural rigidity, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

    N,N’-(Ethane-1,2-diyl)bis(benzamide): Similar structure but with a shorter ethane backbone.

    N,N’-(Butane-1,4-diyl)bis(benzamide): Features a butane backbone, offering different spatial properties.

    N,N’-(Hexane-1,6-diyl)bis(benzamide): Contains a hexane backbone, providing intermediate flexibility.

Uniqueness: N,N’-(Decane-1,10-diyl)bis(2-amino-3-hydroxy-4-methylbenzamide) stands out due to its longer decane backbone, which imparts unique physical and chemical properties. This length allows for greater flexibility and potential for interaction with larger biomolecules, making it particularly valuable in medicinal chemistry and materials science.

Properties

CAS No.

85513-33-3

Molecular Formula

C26H38N4O4

Molecular Weight

470.6 g/mol

IUPAC Name

2-amino-N-[10-[(2-amino-3-hydroxy-4-methylbenzoyl)amino]decyl]-3-hydroxy-4-methylbenzamide

InChI

InChI=1S/C26H38N4O4/c1-17-11-13-19(21(27)23(17)31)25(33)29-15-9-7-5-3-4-6-8-10-16-30-26(34)20-14-12-18(2)24(32)22(20)28/h11-14,31-32H,3-10,15-16,27-28H2,1-2H3,(H,29,33)(H,30,34)

InChI Key

CJSLCCUXLHEDSQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)C(=O)NCCCCCCCCCCNC(=O)C2=C(C(=C(C=C2)C)O)N)N)O

Origin of Product

United States

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